![molecular formula C20H14FN3O3S B2450398 (3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 1396856-72-6](/img/structure/B2450398.png)
(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C20H14FN3O3S and its molecular weight is 395.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Activity
Compounds structurally related to (3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone have been studied for their anticonvulsant activities. For instance, a series of similar compounds showed promising results in the maximal electroshock (MES) test, suggesting their potential as anticonvulsant agents (Malik & Khan, 2014).
Antiproliferative Activity
These compounds have also been evaluated for antiproliferative activities. For example, related compounds demonstrated inhibitory effects on various cancer cell lines, indicating their potential use in cancer therapy (Benaka Prasad et al., 2018).
Anti-cancer and Antimicrobial Agents
Another study synthesized derivatives with structures similar to the compound , assessing their effectiveness as anti-cancer and antimicrobial agents. These studies suggest potential applications in treating cancers and infections (Naik et al., 2022).
Inhibitor of Monoacylglycerol Lipase
Compounds with a similar structure have been characterized as inhibitors of monoacylglycerol lipase, indicating potential therapeutic applications in central nervous system disorders (Wyatt et al., 2019).
Antitumor Activity
Similar compounds have shown antitumor activities in studies, especially against leukemia, lung cancer, and renal cancer cell lines (Bhole & Bhusari, 2011).
Antibacterial and Antifungal Activity
Structurally related compounds have demonstrated antibacterial and antifungal activities, which could be beneficial in developing new antimicrobial agents (Kumar et al., 2012).
Na+/K(+)-ATPase and Ras Oncogene Inhibition
Certain thiazole derivatives have shown the ability to inhibit Na+/K(+)-ATPase and Ras oncogene activity in cancer cells, suggesting a potential for cancer therapy (Lefranc et al., 2013).
properties
IUPAC Name |
[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O3S/c21-14-7-4-8-17-18(14)22-20(28-17)26-13-10-24(11-13)19(25)15-9-16(27-23-15)12-5-2-1-3-6-12/h1-9,13H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIANOELIQDSOHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NOC(=C2)C3=CC=CC=C3)OC4=NC5=C(C=CC=C5S4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

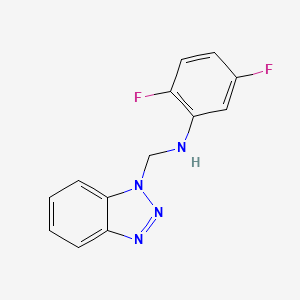


![N-[3-(dimethylamino)propyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2450320.png)

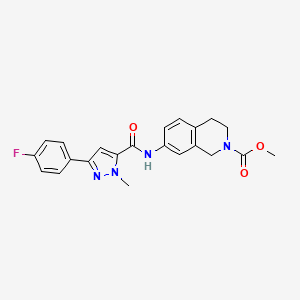
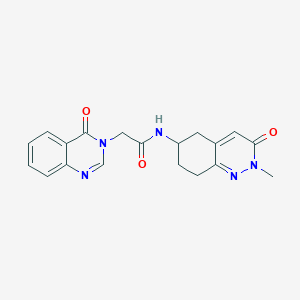
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,5-dimethylisoxazol-4-yl)methanone](/img/structure/B2450325.png)

![Tert-butyl 3-[2-[methyl(prop-2-enoyl)amino]acetyl]-1,3-diazinane-1-carboxylate](/img/structure/B2450327.png)
![1-(2-fluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2450328.png)
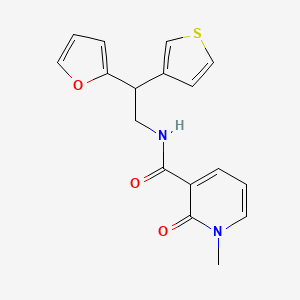
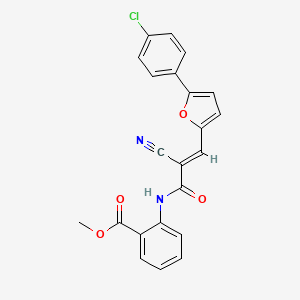
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2450338.png)